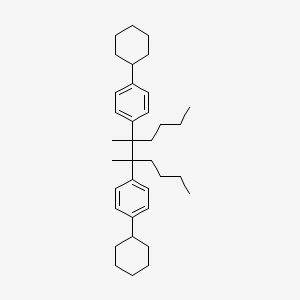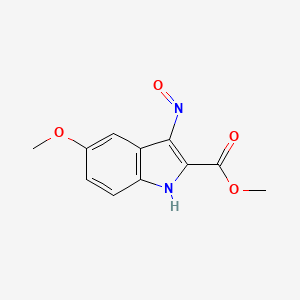![molecular formula C20H29F3 B14220361 [5-(Trifluoromethyl)tridec-4-EN-1-YL]benzene CAS No. 821799-63-7](/img/structure/B14220361.png)
[5-(Trifluoromethyl)tridec-4-EN-1-YL]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[5-(Trifluoromethyl)tridec-4-EN-1-YL]benzene: is an organic compound characterized by the presence of a trifluoromethyl group attached to a tridec-4-en-1-yl chain, which is further bonded to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [5-(Trifluoromethyl)tridec-4-EN-1-YL]benzene typically involves the following steps:
Formation of the Tridec-4-EN-1-YL Chain: This can be achieved through a series of reactions starting from simpler alkenes or alkynes. The process may involve catalytic hydrogenation, hydroboration-oxidation, or other organic transformations to construct the desired carbon chain.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under appropriate conditions.
Coupling with Benzene: The final step involves coupling the tridec-4-en-1-yl chain with a benzene ring. This can be achieved through various coupling reactions, such as Suzuki-Miyaura or Heck coupling, using suitable catalysts and reaction conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions:
Oxidation: [5-(Trifluoromethyl)tridec-4-EN-1-YL]benzene can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of various oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of double bonds or other functional groups.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzene ring or the alkyl chain are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens, alkylating agents, nucleophiles
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alkanes or alcohols.
科学的研究の応用
Chemistry: In chemistry, [5-(Trifluoromethyl)tridec-4-EN-1-YL]benzene is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound can be used as a probe to study the interactions between organic molecules and biological systems. Its trifluoromethyl group is particularly useful in fluorine-19 nuclear magnetic resonance (NMR) spectroscopy, providing valuable insights into molecular dynamics and interactions.
Medicine: In medicine, this compound may serve as a precursor for the development of pharmaceutical agents. Its structural features can be exploited to design drugs with improved efficacy, selectivity, and pharmacokinetic properties.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.
作用機序
The mechanism of action of [5-(Trifluoromethyl)tridec-4-EN-1-YL]benzene involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
[5-(Trifluoromethyl)tridec-4-YN-1-YL]benzene: This compound differs by having a triple bond instead of a double bond in the alkyl chain, which can significantly alter its reactivity and applications.
[5-(Trifluoromethyl)dodec-4-EN-1-YL]benzene: This compound has a shorter alkyl chain, which may affect its physical properties and interactions with other molecules.
[5-(Trifluoromethyl)tridec-4-EN-1-YL]toluene:
Uniqueness: The uniqueness of [5-(Trifluoromethyl)tridec-4-EN-1-YL]benzene lies in its specific combination of a trifluoromethyl group, a tridec-4-en-1-yl chain, and a benzene ring. This unique structure imparts distinct chemical properties, such as enhanced lipophilicity, reactivity, and potential for diverse applications in various fields.
特性
CAS番号 |
821799-63-7 |
|---|---|
分子式 |
C20H29F3 |
分子量 |
326.4 g/mol |
IUPAC名 |
5-(trifluoromethyl)tridec-4-enylbenzene |
InChI |
InChI=1S/C20H29F3/c1-2-3-4-5-6-10-16-19(20(21,22)23)17-12-11-15-18-13-8-7-9-14-18/h7-9,13-14,17H,2-6,10-12,15-16H2,1H3 |
InChIキー |
HYNQWHSQQRIMNS-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC(=CCCCC1=CC=CC=C1)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



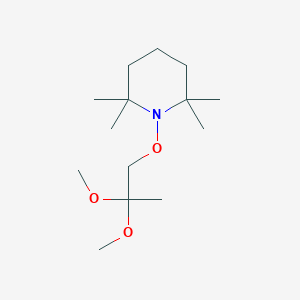
![2-[(4-Methylbenzene-1-sulfonyl)amino]-2-phenylethyl acetate](/img/structure/B14220306.png)

![Anthracene, 9-[[(3,4,5-trimethoxyphenyl)methoxy]methyl]-](/img/structure/B14220328.png)
![[2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;naphthalene-1-sulfonic acid](/img/structure/B14220335.png)
![Pyrido[2,3-f][1,2,3]benzotriazin-10(9H)-one, 9-hydroxy-](/img/structure/B14220337.png)
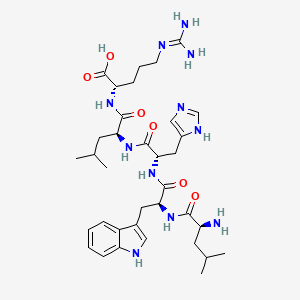
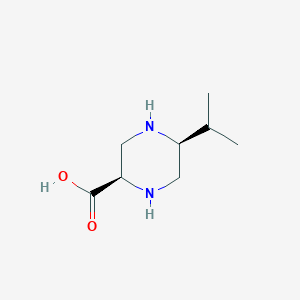
![2,2'-(1,4-Phenylene)bis[6-(diphenylamino)-1-benzofuran-3-carbonitrile]](/img/structure/B14220354.png)

